molecular formula C10H13FO2 B14833789 2-(Tert-butoxy)-4-fluorophenol

2-(Tert-butoxy)-4-fluorophenol

Katalognummer: B14833789
Molekulargewicht: 184.21 g/mol
InChI-Schlüssel: WIUOBWLICBVLIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Tert-butoxy)-4-fluorophenol is an organic compound characterized by the presence of a tert-butoxy group and a fluorine atom attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butoxy)-4-fluorophenol typically involves the introduction of the tert-butoxy group and the fluorine atom onto a phenol ring. One common method is the reaction of 4-fluorophenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Tert-butoxy)-4-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The fluorine atom can be reduced under specific conditions.

    Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(Tert-butoxy)-4-fluorophenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Tert-butoxy)-4-fluorophenol involves its interaction with specific molecular targets. The tert-butoxy group can influence the compound’s reactivity and binding affinity, while the fluorine atom can enhance its stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Tert-butoxy)pyridine: Shares the tert-butoxy group but has a pyridine ring instead of a phenol ring.

    tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butoxy group and is used in different applications.

Uniqueness

2-(Tert-butoxy)-4-fluorophenol is unique due to the combination of the tert-butoxy group and the fluorine atom on a phenol ring. This structural arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in organic synthesis and medicinal chemistry .

Eigenschaften

Molekularformel

C10H13FO2

Molekulargewicht

184.21 g/mol

IUPAC-Name

4-fluoro-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13FO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3

InChI-Schlüssel

WIUOBWLICBVLIZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC(=C1)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.